

An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Methoxybenzothiazole-2-carboxylic acid
Cat. No.:	B1297636

[Get Quote](#)

CAS Number: 946-13-4

This technical guide provides a comprehensive overview of **6-Methoxybenzothiazole-2-carboxylic acid**, a benzothiazole derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of extensive research specifically on this compound, this guide also incorporates data and methodologies from closely related benzothiazole structures to provide a broader context for its potential properties and applications.

Core Chemical and Physical Data

While experimental data for **6-Methoxybenzothiazole-2-carboxylic acid** is not widely published, the following tables summarize its fundamental chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identification

Identifier	Value
CAS Number	946-13-4 [1] [2] [3]
Molecular Formula	C ₉ H ₇ NO ₃ S [1] [2]
Molecular Weight	209.22 g/mol [1] [2]
IUPAC Name	6-methoxy-1,3-benzothiazole-2-carboxylic acid [1]
InChI	InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) [1]
InChIKey	JKMYJZEGZZJOH-UHFFFAOYSA-N [1]
SMILES	COC1=CC2=C(C=C1)N=C(S2)C(=O)O [1]

Table 2: Computed Physicochemical Properties

Property	Value
XLogP3	2.6
Hydrogen Bond Donor Count	1 [1]
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	2
Exact Mass	209.014664 g/mol [1]
Topological Polar Surface Area	87.7 Å ²

Experimental Protocols

Detailed experimental protocols for the direct synthesis of **6-Methoxybenzothiazole-2-carboxylic acid** are not readily available in the reviewed literature. However, the following protocols for the synthesis of closely related precursors and derivatives provide valuable insights into potential synthetic routes.

Synthesis of 6-methoxy-2-aminobenzothiazole (A Precursor)

This protocol describes the synthesis of a key intermediate that could potentially be converted to the target carboxylic acid.[\[4\]](#)

Materials:

- p-methoxy aniline (0.085 mol, 10.6 g)
- Ammonium thiocyanate (0.308 mol)
- Glacial acetic acid (145 ml total)
- Bromine (6.5 ml)

Procedure:

- A solution of p-methoxy aniline in 40 ml of glacial acetic acid is added to a solution of ammonium thiocyanate in 75 ml of glacial acetic acid.
- The resulting mixture is cooled to 0°C.
- A solution of bromine in 30 ml of glacial acetic acid is added dropwise over 30 minutes with constant stirring.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated and purified.

General Synthesis of 2-Substituted Benzothiazole-6-carboxylic Acids

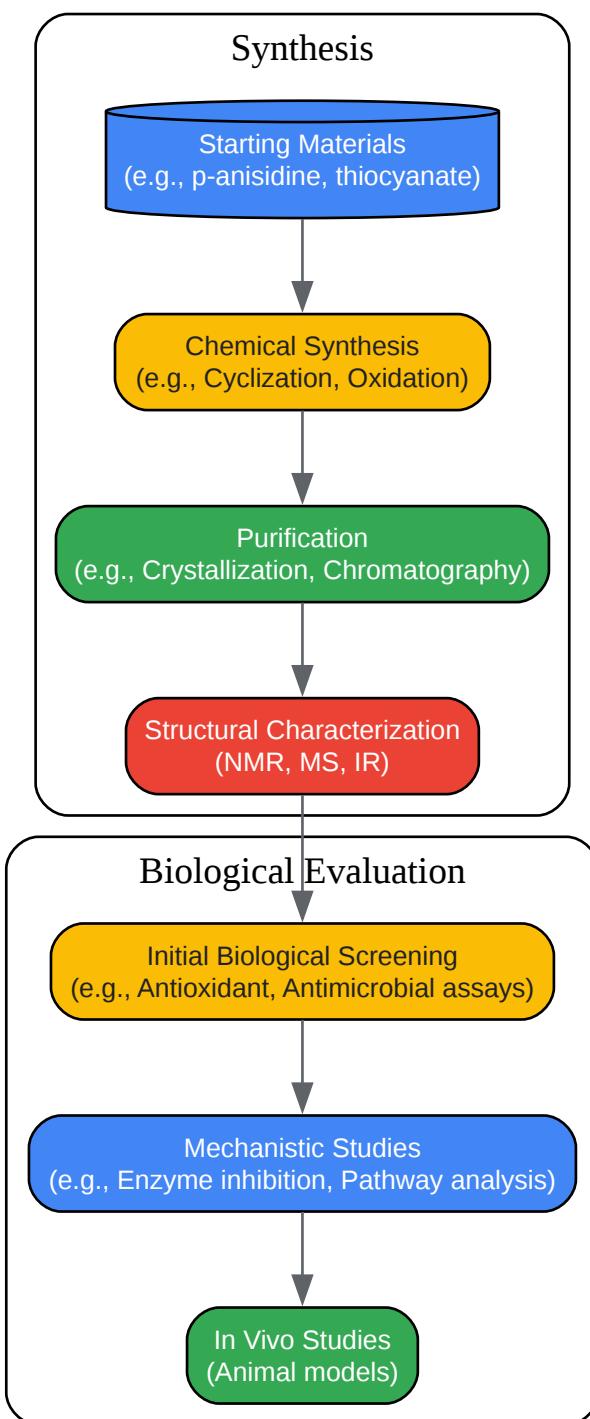
This method outlines a general procedure for the synthesis of various 2-substituted benzothiazole-6-carboxylic acids, which could be adapted for the synthesis of the target compound.[\[5\]](#)

Materials:

- 4-amino-3-mercaptopbenzoic acid
- Appropriate aldehyde
- Nitrobenzene (as oxidant and solvent)

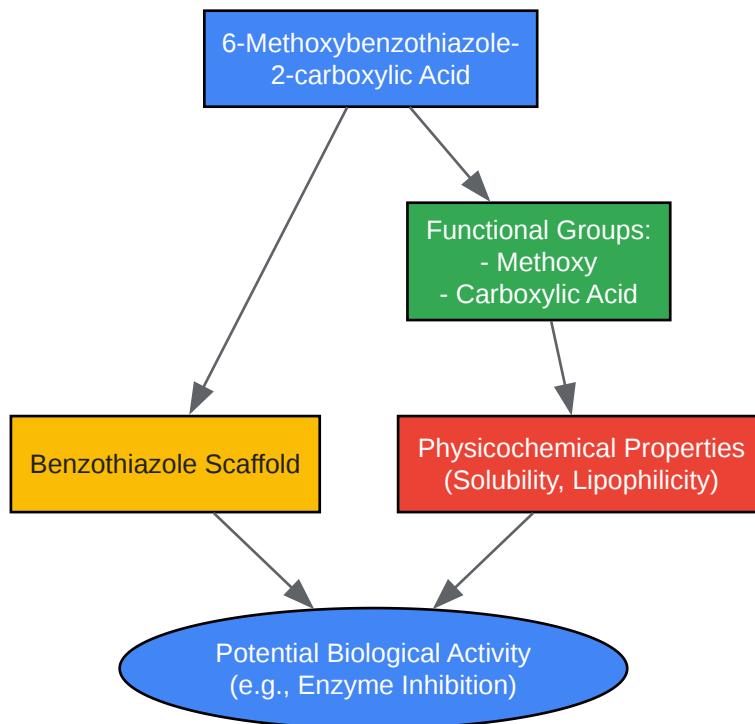
Procedure:

- A mixture of 4-amino-3-mercaptopbenzoic acid and the selected aldehyde is prepared in nitrobenzene.
- The reaction mixture is refluxed for 6 hours.
- The product is then isolated and purified from the reaction mixture.


Potential Biological Activities and Signaling Pathways

While no specific biological activity or mechanism of action has been published for **6-Methoxybenzothiazole-2-carboxylic acid**, the benzothiazole scaffold is known to exhibit a wide range of biological effects, including antioxidant, antibacterial, and antitumor properties.^[6] ^[7] Derivatives of the closely related 2-amino-6-methoxybenzothiazole have shown anti-inflammatory activity.^[7]

Given the structural similarities to other biologically active molecules, it is plausible that **6-Methoxybenzothiazole-2-carboxylic acid** could interact with various biological targets. Further research is required to elucidate its specific biological functions and any involvement in cellular signaling pathways.


Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives, based on methodologies reported for related compounds.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives.

[Click to download full resolution via product page](#)

Caption: Logical relationships influencing the potential biological activity of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxybenzothiazole-2-carboxylic acid | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 6-METHOXYBENZOTHIAZOLE-2-CARBOXYLIC ACID | 946-13-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents

- PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297636#6-methoxybenzothiazole-2-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com